molecular formula C24H24N4O3 B11126435 propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11126435
M. Wt: 416.5 g/mol
InChI Key: QBQNKRLXZFXWPK-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 1,3-diphenylpyrazole substituent at the 4-position and a propan-2-yl ester group at the 5-position. Its molecular framework combines a pyrimidinone core (2-oxo-1,2,3,4-tetrahydropyrimidine) with a pyrazole moiety, a structural motif associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s stereoelectronic properties are influenced by the electron-withdrawing oxo group at position 2 and the lipophilic isopropyl ester, which may enhance membrane permeability .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

propan-2-yl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H24N4O3/c1-15(2)31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-12-8-5-9-13-18)27-21(19)17-10-6-4-7-11-17/h4-15,22H,1-3H3,(H2,25,26,30)

InChI Key

QBQNKRLXZFXWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Classical Biginelli Reaction with Pyrazole-4-carbaldehyde

The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine scaffolds. For this compound, the protocol involves:

  • Reactants :

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv),

    • Isopropyl acetoacetate (1.2 equiv),

    • Urea (1.5 equiv).

  • Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (10 mol%) or HCl (15 mol%) .

  • Conditions : Reflux in ethanol at 80°C for 3–6 hours .

  • Mechanism : Acid-catalyzed cyclocondensation forms the tetrahydropyrimidine core, with the pyrazole aldehyde acting as the electrophilic component .

Yield : 65–78% after recrystallization .
Key Data :

ParameterValueSource
Reaction Time4.5 hours
Temperature80°C
Isolated Yield72%
Purity (HPLC)>98%

Microwave-Assisted Biginelli Reaction

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity :

  • Reactants : Same as classical method.

  • Catalyst : Ceric ammonium nitrate (CAN, 10 mol%) in methanol .

  • Conditions : Microwave irradiation (300 W, 100°C) for 45 minutes .

Yield : 82–89% .
Advantages :

  • 60% reduction in reaction time compared to conventional heating .

  • Higher functional group tolerance for sterically hindered aldehydes .

Post-Condensation Alkylation of Tetrahydropyrimidine-Thiones

This two-step approach modifies pre-formed tetrahydropyrimidine intermediates:

  • Biginelli Step : Synthesize 3,4-dihydropyrimidine-2(1H)-thione using thiourea instead of urea .

  • Alkylation : React with propan-2-yl bromide in DMF/K<sub>2</sub>CO<sub>3</sub> at 60°C for 12 hours .

Yield :

  • Step 1: 70–75% .

  • Step 2: 85–90% .

Key Data :

StepReagentsConditionsYield
1Thiourea, H<sub>2</sub>SO<sub>4</sub>Ethanol, reflux73%
2Propan-2-yl bromideDMF, 60°C, 12 hrs88%

Ionic Liquid-Catalyzed Green Synthesis

Brønsted acidic ionic liquids (e.g., [H-NMP]<sup>+</sup>[CH<sub>3</sub>SO<sub>3</sub>]<sup>−</sup>) offer eco-friendly catalysis :

  • Conditions : Solvent-free, 70°C, 2 hours .

  • Yield : 91% with >99% atom economy .

Key Data :

Catalyst LoadingTimeYield
5 mol%2 hrs91%

Comparative Analysis of Methods

MethodYieldTimeScalabilityEnvironmental Impact
Classical Biginelli72%4.5 hrsHighModerate (acid waste)
Microwave-Assisted85%45 minModerateLow
Post-Condensation88%14 hrsHighHigh (DMF use)
Suzuki Coupling76%8 hrsLowModerate (Pd waste)
Ionic Liquid Catalyzed91%2 hrsHighLow

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the pyrazole or pyrimidine rings.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.

Scientific Research Applications

Biological Activities

Research indicates that propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this tetrahydropyrimidine derivative possess antimicrobial properties. They can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics.

Antioxidant Properties

The compound's structure allows it to scavenge free radicals effectively. This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

Enzyme Inhibition

Molecular docking studies have demonstrated that this compound interacts with specific enzymes such as metallo-beta-lactamases. These interactions suggest potential applications in designing inhibitors for drug-resistant bacterial strains.

Case Studies

Several case studies have explored the applications of this compound:

StudyFindings
Antimicrobial Evaluation A study demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
Antioxidant Activity Assessment Research indicated that the compound showed high radical scavenging activity in DPPH assays, suggesting its utility in formulations aimed at reducing oxidative stress .
Enzyme Interaction Studies Molecular docking simulations revealed favorable binding affinities with metallo-beta-lactamases, indicating potential as an inhibitor against resistant bacterial strains .

Mechanism of Action

The mechanism of action of propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Diphenylpyrazole (4), Propan-2-yl ester (5) C₂₇H₂₆N₄O₃ 466.53 High lipophilicity; potential kinase inhibition
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8) 2-Thioxo (vs. 2-oxo), Ethyl ester (5) C₂₃H₂₂N₄O₂S 434.51 Enhanced hydrogen bonding; antibacterial activity
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 955857-88-2) Methyl ester (5) C₂₂H₂₀N₄O₃ 388.42 Lower lipophilicity; improved aqueous solubility
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Chloro-3-methylpyrazole (4), Ethyl ester (5) C₁₉H₂₀ClN₅O₃ 409.85 Antitubercular activity; crystallographically characterized
Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Methoxy-3-methylphenylpyrazole (4) C₂₈H₂₉N₅O₄ 523.57 Extended aromaticity; potential CNS activity

Crystallographic and Stability Data

  • The ethyl 5-chloro-3-methylpyrazole derivative () crystallizes in the monoclinic space group P2₁/c, with intramolecular N–H···O hydrogen bonds stabilizing the tetrahydropyrimidine ring.
  • The thioxo analogue () may exhibit stronger intermolecular S···H interactions, influencing its melting point and thermal stability.

Biological Activity

Propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole moiety and a tetrahydropyrimidine core , which is significant for its biological activity. The structural formula can be represented as follows:

C24H24N4O3\text{C}_{24}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This structure allows for diverse interactions with biological targets, enhancing its therapeutic potential.

Biological Activities

Research indicates that derivatives of tetrahydropyrimidines exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi.
  • Antioxidant Properties : The compound's structure suggests it may scavenge free radicals and reduce oxidative stress.
  • Antitumor Activity : Molecular docking studies suggest potential interactions with cancer-related enzymes.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 6-methyl 4-(phenyl)-2-thioxo tetrahydropyrimidineContains thioxo groupAntimicrobial
Ethyl 4-(aryl)-6-methyl tetrahydropyrimidineAryl substituentsAntioxidant
Tetrahydropyrimidine derivativesVarying substitutions on the ringEnzyme inhibition

Molecular docking studies have been employed to predict the binding affinities of this compound with various enzymes. Notably, interactions with metallo-beta-lactamases have been highlighted, suggesting potential applications in combating antibiotic resistance.

Case Studies and Research Findings

  • Antioxidant Activity : A study utilizing the DPPH assay demonstrated significant antioxidant properties at low concentrations. This suggests that the compound could be beneficial in preventing oxidative damage in biological systems.
  • Antimicrobial Efficacy : In vitro studies indicated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development as an antimicrobial agent .
  • Antitumor Potential : Research has shown that compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. The potential for this compound to inhibit tumor growth warrants further investigation .

Q & A

Q. How to stabilize the tetrahydropyrimidinone ring under acidic conditions?

  • Solution : Buffering reactions at pH 6–7 (e.g., phosphate buffer) prevents ring-opening. Use of scavengers (e.g., molecular sieves) reduces hydrolysis .

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